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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

Technical Support Center: NP-1815-PX
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of NP-1815-PX. The information is intended for

researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of NP-1815-PX?

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated

ion channel.[1][2][3][4] It has been shown to inhibit the P2X4R-mediated increase in

intracellular calcium ([Ca²⁺]i) with an IC₅₀ value of 0.26 μM for the human receptor.[2][3]

Q2: Have any off-target effects been identified for NP-1815-PX?

Yes, a notable off-target effect has been identified. NP-1815-PX can inhibit smooth muscle

contractions mediated by the prostanoid TP receptor, which is the receptor for thromboxane A₂.

[1] This is considered a specific characteristic of NP-1815-PX and not a common feature of

P2X receptor antagonists.[1]

Q3: How significant is the antagonistic effect of NP-1815-PX on the TP receptor?

The antagonistic effect of NP-1815-PX on the TP receptor is considerably less potent than its

effect on its primary target, the P2X4 receptor.[1] The apparent pA₂ value for its antagonism of
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U46619 (a TP receptor agonist)-induced contractions in guinea pig tracheal smooth muscle

was 4.59.[1] For comparison, its IC₅₀ for the P2X4 receptor is 0.26 μM.[1]

Q4: Does NP-1815-PX interact with other receptors?

Studies have shown that NP-1815-PX is highly selective for the P2X4 receptor over other P2X

receptor subtypes.[3] At a concentration of 10⁻⁴ M, it did not significantly inhibit guinea pig

tracheal and bronchial smooth muscle contractions induced by carbachol, histamine, or

neurokinin A.[1] Furthermore, it does not strongly inhibit the prostaglandin F₂α-induced

increase in intracellular Ca²⁺ in human FP receptor-expressing cells.[1]

Troubleshooting Guide
This guide is designed to help researchers troubleshoot unexpected experimental results that

may be related to the off-target activity of NP-1815-PX.

Issue: Unexpected inhibition of smooth muscle contraction in my ex vivo tissue preparation.

If you observe inhibition of smooth muscle contraction that is not explained by the blockade of

P2X4 receptors, consider the following:

Check for TP Receptor Involvement: Is the contractile response in your model mediated by

the activation of TP receptors? NP-1815-PX is known to antagonize TP receptors, especially

at higher concentrations.[1]

Review Agonist Used: If you are using a TP receptor agonist like U46619, or if the contractile

response involves endogenous thromboxane A₂, the inhibitory effects you are observing

could be due to the off-target activity of NP-1815-PX.[1]

Run Control Experiments: To confirm if the unexpected effect is mediated by TP receptor

antagonism, use a selective TP receptor antagonist (e.g., SQ 29,548) as a positive control. If

the selective TP receptor antagonist mimics the inhibitory effect of NP-1815-PX, it is likely an

off-target effect.[1]

Data Presentation
Table 1: Comparative Potency of NP-1815-PX at On-Target and Off-Target Receptors
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Target
Receptor

Species/Cell
Line

Parameter Value Reference(s)

P2X4 Receptor

(On-Target)
Human IC₅₀ 0.26 µM [1][2][3]

Prostanoid TP

Receptor (Off-

Target)

Guinea Pig pA₂ 4.59 [1]

P2X1 Receptor Human IC₅₀ > 30 µM [3]

P2X2 Receptor Human IC₅₀ 7.3 µM [3]

P2X3 Receptor Rat IC₅₀ > 30 µM [3]

P2X2/3 Receptor Human IC₅₀ > 30 µM [3]

P2X7 Receptor Human IC₅₀ > 30 µM [3]

Mandatory Visualizations
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NP-1815-PX On-Target and Off-Target Pathways
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Caption: On-target (P2X4R) and off-target (TP receptor) signaling pathways of NP-1815-PX.
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Troubleshooting Workflow for Unexpected Results

Start:
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(e.g., U46619)?
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No
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Yes

Yes

Conclusion:
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No
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mimic the effect of NP-1815-PX?

Conclusion:
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YesNo
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Caption: Troubleshooting workflow for identifying potential NP-1815-PX off-target effects.
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Experimental Protocols
Protocol 1: Guinea Pig Tracheal Smooth Muscle Contraction Assay

This protocol is adapted from methodologies described in the literature for studying airway

smooth muscle reactivity.[5][6]

1. Tissue Preparation: a. Humanely euthanize a male Hartley guinea pig. b. Carefully dissect

the trachea and place it in Krebs-Henseleit solution (see composition below). c. Clean the

trachea of connective tissue and cut it into 4-5 mm rings. The epithelium may be left intact or

denuded depending on the experimental aim.

2. Krebs-Henseleit Solution Composition (in mM):

NaCl: 118
KCl: 4.7 - 5.4
CaCl₂: 2.5
MgSO₄: 0.6 - 1.66
KH₂PO₄: 1.2
NaHCO₃: 25
D-glucose: 11.1 - 11.7
Maintain the solution at 37°C and aerate with 95% O₂ and 5% CO₂ to achieve a pH of 7.4.

3. Mounting and Equilibration: a. Mount the tracheal rings in an organ bath containing Krebs-

Henseleit solution. b. Connect the rings to an isometric force transducer to record changes in

muscle tension. c. Allow the tissues to equilibrate for at least 60-120 minutes under a resting

tension of approximately 1.0 g, with solution changes every 15-20 minutes.

4. Experimental Procedure: a. Induce a stable contraction using a contractile agent. To test for

TP receptor-mediated effects, use the TP receptor agonist U46619.[1] b. Once a stable

contraction is achieved, add NP-1815-PX in a cumulative concentration-response manner to

assess its inhibitory effect. c. In separate control experiments, use a known TP receptor

antagonist (e.g., SQ 29,548) to confirm the role of the TP receptor in the contraction.[1]

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Measurement in Transfected Cells

This protocol is based on methods used to assess the selectivity of NP-1815-PX.[3][7]
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1. Cell Culture and Transfection: a. Culture a suitable host cell line that does not endogenously

express P2X or TP receptors (e.g., 1321N1 astrocytoma cells or HEK293 cells). b. Transfect

the cells with plasmids encoding the human P2X4 receptor or the human TP receptor.

2. Calcium Indicator Loading: a. Plate the transfected cells onto black-walled, clear-bottom 96-

well plates. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

according to the manufacturer's instructions. This typically involves incubation for 30-60

minutes at 37°C.

3. Measurement of [Ca²⁺]i: a. Use a fluorescence plate reader or microscope capable of

ratiometric calcium imaging (e.g., measuring fluorescence at excitation wavelengths of 340 nm

and 380 nm for Fura-2). b. Pre-incubate the cells with various concentrations of NP-1815-PX or

vehicle control for 10-15 minutes prior to agonist addition.[7] c. Add the specific receptor

agonist (e.g., ATP for P2X4R-expressing cells, U46619 for TP receptor-expressing cells) and

record the change in fluorescence intensity over time.

4. Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) to

determine the relative change in [Ca²⁺]i. b. Normalize the response to the agonist-alone control

(vehicle-treated cells). c. Plot the percentage of inhibition against the concentration of NP-
1815-PX and fit the data to a dose-response curve to calculate the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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